In-Depth Technical Guide: Physical and Chemical Properties of 2-(2-iso-Propylphenyl)-2-propanol
In-Depth Technical Guide: Physical and Chemical Properties of 2-(2-iso-Propylphenyl)-2-propanol
As a Senior Application Scientist, I frequently encounter sterically encumbered molecules that require precise synthetic and analytical strategies. 2-(2-iso-Propylphenyl)-2-propanol (CAS: 106989-32-6) is a prime example of an ortho-substituted cumyl alcohol derivative. The proximity of the bulky isopropyl group to the tertiary alcohol creates a highly congested steric environment. This structural nuance restricts bond rotation, shields the hydroxyl group, and fundamentally alters its reactivity profile—making it a highly valuable, yet challenging, intermediate in medicinal chemistry and advanced organic synthesis[1].
This whitepaper deconstructs the physicochemical properties, self-validating synthetic protocols, and application logic for this specialized compound.
Physicochemical Data & Structural Identity
To effectively utilize 2-(2-iso-Propylphenyl)-2-propanol, one must first understand its baseline physical properties. The presence of the alpha,alpha-dimethylbenzyl alcohol moiety, coupled with the ortho-isopropyl group, renders the molecule highly lipophilic and prone to acid-catalyzed dehydration.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Scientific Implication |
| CAS Number | 106989-32-6 | Unique identifier for procurement and regulatory tracking[2]. |
| Molecular Formula | C₁₂H₁₈O | Indicates a high carbon-to-heteroatom ratio, dictating lipophilicity[1]. |
| Molecular Weight | 178.27 g/mol | Optimal low-molecular-weight building block for API synthesis[2]. |
| Physical State | Solid (Powder) / Viscous Liquid | State depends on ambient temperature and crystalline purity (≥95% - 97%)[1][2]. |
| Solubility | Soluble in THF, Et₂O, DCM; Insoluble in H₂O | Necessitates the use of aprotic organic solvents for synthetic manipulation. |
| Storage Conditions | Tightly closed, inert atmosphere | Prevents ambient moisture absorption and oxidative degradation[1]. |
Synthetic Pathways & Mechanistic Insights
The most reliable and high-yielding route to synthesize 2-(2-iso-Propylphenyl)-2-propanol is via the Grignard addition of methylmagnesium bromide to 2-isopropylacetophenone[3].
Because the ortho-isopropyl group imposes significant steric hindrance, it raises the activation energy for nucleophilic attack at the carbonyl carbon. Therefore, the reaction requires careful thermal management—balancing the kinetic energy needed to drive the reaction to completion against the risk of exothermic runaway or side-product formation[4].
Figure 1: Grignard synthesis workflow for 2-(2-iso-Propylphenyl)-2-propanol.
Self-Validating Experimental Protocol: Grignard Addition
To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. Every step includes the mechanistic causality behind the action.
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Step 1: Apparatus Preparation.
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Action: Flame-dry a three-necked round-bottom flask under a continuous stream of dry Argon or Nitrogen.
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Causality: Grignard reagents are highly nucleophilic and basic. Even trace ambient moisture will irreversibly protonate the methylmagnesium bromide to yield methane gas, destroying the reagent stoichiometry and halting the reaction[4].
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Step 2: Reagent Charging.
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Action: Dissolve 2-isopropylacetophenone in anhydrous Tetrahydrofuran (THF).
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Causality: THF acts as a Lewis base. Its oxygen lone pairs coordinate to the electron-deficient magnesium atom, stabilizing the Grignard reagent and preventing the formation of insoluble polymeric magnesium complexes.
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Step 3: Nucleophilic Addition.
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Action: Add the ketone solution dropwise to the Grignard reagent at 0 °C, then gradually warm to room temperature and stir for 2 hours.
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Causality: The initial 0 °C addition controls the highly exothermic nature of the carbon-carbon bond formation. Warming to room temperature provides the necessary kinetic energy to overcome the steric shielding of the ortho-isopropyl group, driving the reaction to >95% conversion.
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Step 4: Reaction Quenching (Critical Step).
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Action: Quench the reaction strictly with saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.
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Causality: Using a mild, buffered proton source (pH ~6) is absolute paramount. Stronger acids (e.g., HCl or H₂SO₄) will rapidly protonate the newly formed tertiary alcohol. Because the resulting carbocation is highly stabilized by the aromatic ring (benzylic) and hyperconjugation, strong acids will trigger an E1 dehydration, ruining the yield by converting the product into 1-isopropenyl-2-isopropylbenzene[4].
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Step 5: Isolation & Purification.
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Action: Extract the aqueous layer with ethyl acetate (EtOAc), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Causality: Brine induces a "salting-out" effect, reducing the solubility of the organic product in the aqueous layer and breaking up any stubborn emulsions formed by the magnesium salts.
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Applications in Medicinal Chemistry & Drug Development
In modern drug development, 2-(2-iso-Propylphenyl)-2-propanol is highly valued as a specialized intermediate[1]. The molecule acts as a structural "wedge." When incorporated into an Active Pharmaceutical Ingredient (API), the tertiary alcohol serves as a functionalization site (e.g., for etherification or amination), while the ortho-isopropyl group provides profound steric shielding.
Figure 2: Pharmacophore mapping and steric shielding effects of the substituted core.
Mechanistic Advantages in API Design:
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Conformational Locking: The steric bulk restricts the rotational degrees of freedom of adjacent bonds. Locking a molecule into its bioactive conformation reduces the entropic penalty upon binding to the target receptor, often resulting in a logarithmic increase in binding affinity ( Kd ).
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Metabolic Resistance: Cytochrome P450 (CYP450) enzymes in the liver typically oxidize exposed aromatic rings and benzylic positions. The massive steric umbrella provided by the ortho-isopropyl group physically blocks the enzyme's active site from accessing the vulnerable benzylic carbon, thereby increasing the drug's metabolic half-life and improving oral bioavailability.
References
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Title: 2-2-(propan-2-yl)phenylpropan-2-ol Quick Details Source: Amadis Chemical Co., Ltd. / LookChem URL: [Link]
Sources
- 1. 2-2-(propan-2-yl)phenylpropan-2-ol;106989-32-6, CasNo.106989-32-6 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 2. CAS: 106989-32-6 | CymitQuimica [cymitquimica.com]
- 3. 2-Isopropylacetophenone|CAS 2142-65-6|Research Chemical [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
